molecular formula C5H2ClF2NO2S B2646798 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride CAS No. 1803591-36-7

5-Chloro-3-fluoropyridine-2-sulfonyl fluoride

Cat. No.: B2646798
CAS No.: 1803591-36-7
M. Wt: 213.58
InChI Key: YNWZYTAOXBOFTA-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is a halogenated pyridine derivative featuring a sulfonyl fluoride group at position 2, a chlorine atom at position 5, and a fluorine atom at position 3. Sulfonyl fluorides are notably less hydrolytically reactive than sulfonyl chlorides, enhancing their utility in stable covalent bonding strategies, such as activity-based protein profiling or inhibitor design .

Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWZYTAOXBOFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride, involves various methods. One common approach is the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating reagents and catalysts. The availability of fluorinated synthetic blocks and effective fluorination technology has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

5-Chloro-3-fluoropyridine-2-sulfonyl fluoride serves as an essential building block in the synthesis of more complex fluorinated compounds. The sulfonyl fluoride group is particularly valuable due to its electrophilic nature, allowing for nucleophilic substitution reactions that can lead to the formation of diverse chemical entities .

Application Description
Synthesis of Fluorinated CompoundsUsed as a precursor in the preparation of various fluorinated organic molecules.
Electrophilic ReactionsEngages in nucleophilic substitutions due to the reactivity of the sulfonyl fluoride group.

Biological Research

Investigating Biological Activities

The compound is being investigated for its potential biological activities, particularly due to the presence of fluorine atoms which can enhance binding affinity to biological targets. Its role as a sulfonyl fluoride probe allows it to modify specific amino acid residues in proteins, making it a valuable tool in chemical biology .

Medicinal Chemistry

Drug Development Potential

In medicinal chemistry, 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is explored for its potential use in drug development. Its ability to serve as a scaffold for designing novel pharmaceuticals is being researched, particularly in the context of fluorinated drugs which often exhibit improved pharmacokinetic properties .

Case Studies

  • Fluorinated Pharmaceuticals : Studies have shown that incorporating fluorinated groups into drug candidates can enhance their bioavailability and metabolic stability.
  • Protease Inhibitors : Research indicates that compounds containing sulfonyl fluoride moieties can effectively inhibit serine proteases, making them candidates for therapeutic agents against various diseases.

Industrial Applications

Agrochemical Development

Beyond academic research, 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride finds applications in the development of agrochemicals. Its reactivity allows for the synthesis of herbicides and pesticides that are crucial for modern agriculture .

Industry Application Description
AgrochemicalsUtilized in synthesizing effective herbicides and pesticides.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-chloro-3-fluoropyridine-2-sulfonyl fluoride with analogous pyridine derivatives from the provided evidence, focusing on substituent effects, functional groups, and applications.

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

  • Structure : Sulfonyl chloride at position 2, trifluoromethyl (-CF₃) at position 5.
  • Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols) compared to sulfonyl fluorides, limiting their stability in aqueous environments.
  • Applications : Primarily used as a synthetic intermediate for sulfonamides or sulfonate esters.

5-Chloro-2-fluoro-3-nitropyridine

  • Structure: Nitro (-NO₂) at position 3, fluoro at position 2, and chloro at position 5.
  • Key Differences: The nitro group at position 3 introduces strong electron-withdrawing effects, further polarizing the ring compared to the target compound’s fluorine at position 3. This could accelerate substitution reactions at adjacent positions .

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

  • Structure : Chloromethyl (-CH₂Cl) at position 2, trifluoromethyl at position 3, and chloro at position 5.
  • Key Differences :
    • The chloromethyl group enables alkylation reactions, diverging from the sulfonyl fluoride’s role in nucleophilic substitutions.
    • The trifluoromethyl group at position 3 may sterically hinder reactions at position 2 compared to the target compound’s smaller fluorine substituent .

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

  • Structure : Methyl group at position 2, fluorine at position 3, and a substituted phenyl ring at position 6.
  • Key Differences: The bulky phenyl substituent introduces steric hindrance and lipophilicity, contrasting with the target compound’s compact sulfonyl fluoride group.

Data Table: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Substituents (Positions) Functional Group Reactivity/Stability Applications
5-Chloro-3-fluoropyridine-2-sulfonyl fluoride C₅H₂ClF₂NO₂S Cl (5), F (3), SO₂F (2) Sulfonyl fluoride High hydrolytic stability Covalent inhibitors, profiling
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S CF₃ (5), SO₂Cl (2) Sulfonyl chloride High reactivity, low stability Sulfonamide synthesis
5-Chloro-2-fluoro-3-nitropyridine C₅HClFN₂O₂ Cl (5), F (2), NO₂ (3) Nitro Electrophilic ring Redox-active intermediates
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N Cl (5), CH₂Cl (2), CF₃ (3) Chloromethyl Alkylation potential Agrochemical intermediates
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine C₁₃H₈ClF₄N CH₃ (2), F (3), substituted phenyl (6) Methyl, phenyl Sterically hindered Bioactive compound development

Key Findings and Implications

  • Electronic Effects : Substituents like trifluoromethyl or nitro groups increase electron deficiency, enhancing electrophilicity at adjacent positions. However, the target compound’s sulfonyl fluoride balances reactivity and stability better than sulfonyl chlorides .
  • Steric Considerations : Bulky groups (e.g., phenyl in ) reduce accessibility for reactions at position 2, whereas the target’s fluorine at position 3 minimizes steric hindrance.
  • Application Divergence : Sulfonyl fluorides excel in stable covalent bonding, while sulfonyl chlorides and nitro derivatives serve as reactive intermediates.

Biological Activity

5-Chloro-3-fluoropyridine-2-sulfonyl fluoride (CAS No. 1803591-36-7) is a fluorinated pyridine derivative that has garnered attention due to its unique biological properties and potential applications in medicinal chemistry. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is characterized by its specific substitution pattern, which includes a chlorine atom and a fluorine atom on the pyridine ring. Its molecular formula is C5_5H2_2ClF2_2N2_2O2_2S, with a molecular weight of approximately 213.59 g/mol. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

PropertyValue
IUPAC Name5-chloro-3-fluoropyridine-2-sulfonyl fluoride
Molecular Weight213.59 g/mol
Chemical FormulaC5_5H2_2ClF2_2N2_2O2_2S
CAS Number1803591-36-7

Synthesis Methods

The synthesis of 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride typically involves fluorination reactions using agents like AlF3_3 or CuF2_2 under high temperature conditions (450–500°C). These methods are crucial for producing this compound with the desired purity and yield, which can be further utilized in various biological assays.

The biological activity of 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atoms in the compound can enhance binding affinity to certain receptors or enzymes, which may lead to various pharmacological effects. For example, studies have shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Antimicrobial Activity

Research indicates that 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

In animal models, compounds similar to 5-Chloro-3-fluoropyridine derivatives have been shown to reduce inflammatory responses. For instance, studies involving inflammatory pain models in rodents indicated that fluorinated pyridines can alleviate pain associated with inflammation, potentially through modulation of TRPA1 channels .

Drug Development

The compound is being explored for its potential use in drug development, particularly in creating selective inhibitors for various therapeutic targets. Its unique structural features make it a valuable building block for synthesizing novel pharmaceuticals aimed at treating conditions such as cancer and chronic pain .

Case Studies

  • Antibacterial Activity : A study reported the synthesis of several derivatives based on 5-Chloro-3-fluoropyridine-2-sulfonyl fluoride, leading to compounds with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Pain Management : Research involving TRPA1 antagonists highlighted that derivatives of this compound could significantly reduce nociceptive behaviors in animal models, indicating potential for managing chronic pain conditions .

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